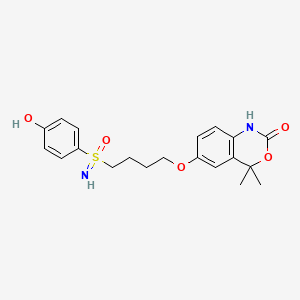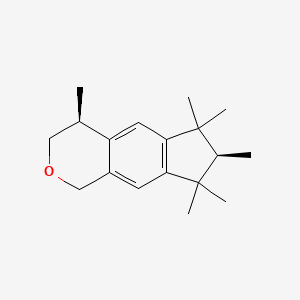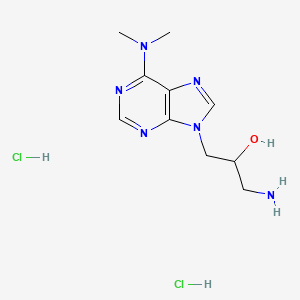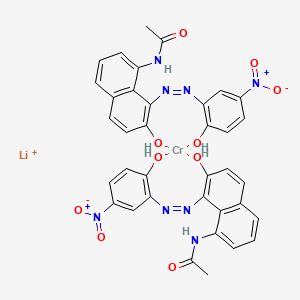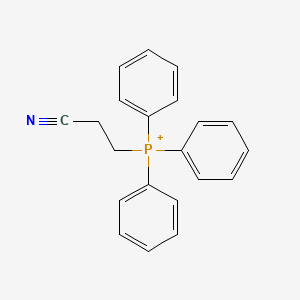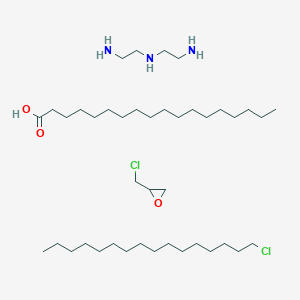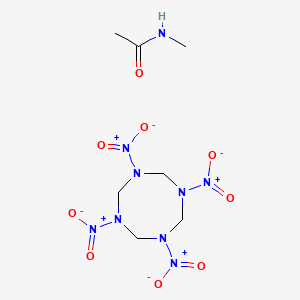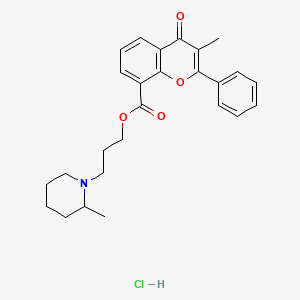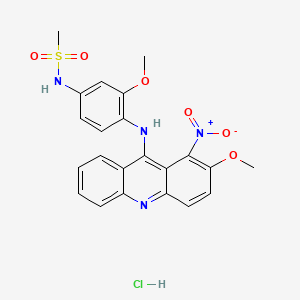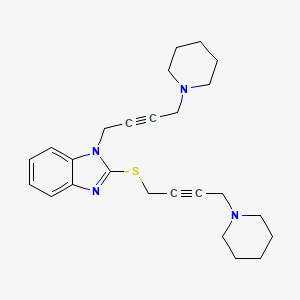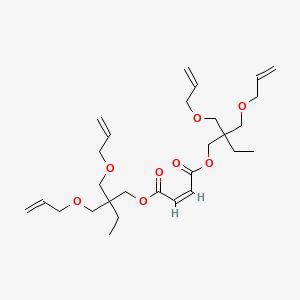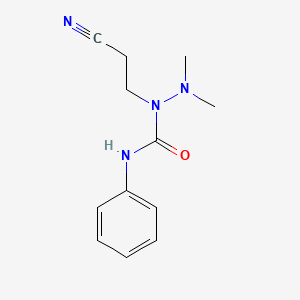
3-(2,2-Dimethyl-1-phenylcarbamoylhydrazino)propionitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(2,2-Dimethyl-1-phenylcarbamoylhydrazino)propionitrile is an organic compound with a complex structure that includes a hydrazino group, a phenyl ring, and a nitrile group
准备方法
The synthesis of 3-(2,2-Dimethyl-1-phenylcarbamoylhydrazino)propionitrile typically involves multiple steps. One common method starts with the reaction of 2,2-dimethyl-1-phenylhydrazine with acrylonitrile under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, and a solvent, like ethanol. The mixture is heated to promote the reaction, and the product is then purified through recrystallization.
Industrial production methods may involve similar steps but on a larger scale, with optimizations for yield and purity. These methods often include continuous flow processes and the use of automated systems to ensure consistency and efficiency.
化学反应分析
3-(2,2-Dimethyl-1-phenylcarbamoylhydrazino)propionitrile can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride, resulting in the formation of amines.
Substitution: The nitrile group can participate in nucleophilic substitution reactions, where nucleophiles like amines or alcohols replace the nitrile group, forming new compounds.
Common reagents and conditions for these reactions include acidic or basic environments, specific temperatures, and solvents that facilitate the desired transformations. Major products formed from these reactions depend on the specific reagents and conditions used.
科学研究应用
3-(2,2-Dimethyl-1-phenylcarbamoylhydrazino)propionitrile has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of various chemical reactions and mechanisms.
Biology: This compound can be used in studies related to enzyme inhibition and protein interactions. Its hydrazino group is particularly useful in forming covalent bonds with biological molecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent. Its ability to interact with biological targets makes it a candidate for drug development.
Industry: It is used in the production of specialty chemicals and materials, including polymers and resins.
作用机制
The mechanism of action of 3-(2,2-Dimethyl-1-phenylcarbamoylhydrazino)propionitrile involves its interaction with molecular targets such as enzymes and receptors. The hydrazino group can form covalent bonds with active sites of enzymes, inhibiting their activity. This interaction can lead to changes in cellular pathways and biological processes. The nitrile group also plays a role in its reactivity, allowing it to participate in various chemical reactions within biological systems.
相似化合物的比较
Similar compounds to 3-(2,2-Dimethyl-1-phenylcarbamoylhydrazino)propionitrile include:
2,2-Dimethyl-1-phenylhydrazine: This compound shares the hydrazino and phenyl groups but lacks the nitrile group, making it less reactive in certain chemical reactions.
3-(2,2-Dimethyl-1-phenylhydrazino)propionic acid: This compound has a carboxylic acid group instead of a nitrile group, leading to different chemical properties and reactivity.
2,2-Dimethyl-1-phenylhydrazine hydrochloride: This salt form of the compound is more soluble in water and can be used in different types of reactions.
The uniqueness of this compound lies in its combination of functional groups, which allows it to participate in a wide range of chemical reactions and makes it a versatile compound for research and industrial applications.
属性
CAS 编号 |
96804-19-2 |
|---|---|
分子式 |
C12H16N4O |
分子量 |
232.28 g/mol |
IUPAC 名称 |
1-(2-cyanoethyl)-1-(dimethylamino)-3-phenylurea |
InChI |
InChI=1S/C12H16N4O/c1-15(2)16(10-6-9-13)12(17)14-11-7-4-3-5-8-11/h3-5,7-8H,6,10H2,1-2H3,(H,14,17) |
InChI 键 |
KLNDIUJPKPABHZ-UHFFFAOYSA-N |
规范 SMILES |
CN(C)N(CCC#N)C(=O)NC1=CC=CC=C1 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


